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2'-Deoxyguanosine-5'-diphosphate - 3493-09-2

2'-Deoxyguanosine-5'-diphosphate

Catalog Number: EVT-512996
CAS Number: 3493-09-2
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DGDP is a purine 2'-deoxyribonucleoside 5'-diphosphate having guanine as the nucleobase. It has a role as a fundamental metabolite. It is a purine 2'-deoxyribonucleoside 5'-diphosphate, a guanyl deoxyribonucleotide and a deoxyguanosine phosphate. It is a conjugate acid of a dGDP(3-).
dGDP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyguanosine-5'-diphosphate is a natural product found in Homo sapiens with data available.
dGDP is a metabolite found in or produced by Saccharomyces cerevisiae.
Source and Classification

2'-Deoxyguanosine-5'-diphosphate is derived from the phosphorylation of 2'-deoxyguanosine, which can occur enzymatically or chemically. In biological systems, it serves as a substrate for kinases that convert it to 2'-deoxyguanosine-5'-triphosphate, which is vital for DNA synthesis. Its classification includes:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleotides
  • Sub Class: Purine deoxyribonucleotides
Synthesis Analysis

The synthesis of 2'-deoxyguanosine-5'-diphosphate can be achieved through various methods:

  1. Enzymatic Method:
    • Enzymes Used: Nucleoside diphosphate kinase (EC 2.7.4.6) is commonly employed.
    • Reaction Conditions: The reaction typically occurs in aqueous buffers at physiological pH and temperature, where 2'-deoxyguanosine and adenosine triphosphate are substrates.
    • Yield: High yields can be achieved under optimized conditions.
  2. Chemical Phosphorylation:
    • Utilizing phosphoramidite chemistry allows for the stepwise addition of phosphate groups to deoxyguanosine.
    • Reagents: Common reagents include phosphoric acid derivatives and activating agents like 1H-tetrazole.
    • Parameters: Reactions are generally carried out in anhydrous solvents like acetonitrile at low temperatures to prevent hydrolysis.
  3. Modified Phosphoramidite Coupling Method:
    • A recent study reported the synthesis using a modified phosphoramidite coupling method involving protected forms of 2'-deoxyguanosine .
Molecular Structure Analysis

The molecular formula of 2'-deoxyguanosine-5'-diphosphate is C10H15N5O10P2C_{10}H_{15}N_{5}O_{10}P_{2}. Its structure consists of:

  • A guanine base attached to a deoxyribose sugar.
  • Two phosphate groups linked to the 5' carbon of the sugar.

Structural Features

  • Guanine Base: Contains an amino group and a carbonyl group that participate in hydrogen bonding during DNA base pairing.
  • Deoxyribose Sugar: Lacks a hydroxyl group at the 2' position, distinguishing it from ribonucleotides.
  • Phosphate Groups: The presence of two phosphate moieties contributes to its role in energy transfer and signaling within cells.

The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing its conformational dynamics in solution.

Chemical Reactions Analysis

2'-Deoxyguanosine-5'-diphosphate participates in several important chemical reactions:

  1. Phosphorylation Reactions:
    • It can be phosphorylated to form 2'-deoxyguanosine-5'-triphosphate by nucleoside diphosphate kinase.
  2. Oxidation Reactions:
    • Under oxidative conditions, it may yield products such as 8-oxo-2'-deoxyguanosine-5'-diphosphate.
  3. Substitution Reactions:
    • Reacts with nucleophiles (e.g., thiols or amines) leading to modified nucleotides.

Reaction Conditions

  • Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions.
Mechanism of Action

The mechanism of action for 2'-deoxyguanosine-5'-diphosphate primarily involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases, facilitating the addition of nucleotides to growing DNA strands.

Key Points

  • Acts as an energy donor during DNA synthesis.
  • Participates in signaling pathways through phosphorylation by kinases.
  • Can inhibit certain enzymes involved in nucleotide metabolism, thereby regulating cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 427.20 g/mol.
  • Appearance: Typically exists as a white to off-white powder or crystalline solid.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar phosphate groups.
  • Stability: Sensitive to hydrolysis; should be stored under dry conditions at low temperatures.

Spectroscopic Data

  • Characteristic absorption peaks can be observed in UV-visible spectroscopy, aiding in its identification and quantification.
Applications

2'-Deoxyguanosine-5'-diphosphate has diverse applications across several scientific fields:

  1. Biochemistry:
    • Used as a substrate for studying nucleotide metabolism and enzyme kinetics.
  2. Molecular Biology:
    • Essential for DNA synthesis in vitro during cloning and sequencing applications.
  3. Medical Research:
    • Investigated for its role in gene therapy and as a potential biomarker for oxidative stress-related diseases .
  4. Pharmaceutical Development:
    • Explored for developing inhibitors targeting nucleotide metabolism pathways .
Biosynthesis and Metabolic Integration of dGDP in Nucleotide Metabolism

Enzymatic Pathways for dGDP Biosynthesis

Role of Ribonucleotide Reductase in De Novo Synthesis

Ribonucleotide reductase (RNR) catalyzes the de novo biosynthesis of 2'-deoxyguanosine-5'-diphosphate (dGDP) through the irreversible reduction of the ribose moiety of GDP (guanosine diphosphate). This oxygen-dependent reaction occurs via a radical mechanism involving a tyrosyl radical generated at RNR’s catalytic site. The enzyme’s activity is tightly controlled by two allosteric sites: the specificity site (which binds ATP or dATP) and the activity site (which binds ATP or dATP to regulate overall enzyme turnover). When ATP occupies the specificity site, RNR preferentially reduces GDP and CDP. Conversely, dATP binding induces conformational changes that suppress reduction of purine nucleotides, including GDP. The reduction proceeds via a three-step mechanism:

  • Step 1: Formation of a thiyl radical (S•) on RNR’s active site cysteine
  • Step 2: Hydrogen abstraction from GDP’s C3’ position
  • Step 3: Radical-mediated dehydration and reduction to form dGDP [9] [10]

Table 1: Ribonucleotide Reductase Specificity for Nucleotide Substrates

Allosteric Effector BoundSubstrate PreferencedGDP Synthesis Efficiency
ATPGDP, CDPHigh
dATPNone (general inhibition)Suppressed
dTTPGDPModerate
dGTPADPLow (indirect suppression)

Salvage Pathway Mechanisms Involving Deoxyguanosine Phosphorylation

The salvage pathway regenerates dGDP from deoxyguanosine (derived from nucleic acid degradation) through sequential phosphorylation steps. Deoxyguanosine kinase (dGK), a mitochondrial enzyme with high specificity for deoxyribonucleosides, initiates this pathway by phosphorylating deoxyguanosine to dGMP using ATP as the phosphate donor. This reaction represents the rate-limiting step due to dGK’s low cellular abundance and stringent substrate specificity. Subsequently, deoxyguanylate kinase (dGK) phosphorylates dGMP to dGDP. Unlike dGK, this cytosolic enzyme exhibits broader specificity, phosphorylating both deoxyGMP and deoxyAMP. The final step involves nucleoside diphosphate kinase (NDPK)-mediated conversion of dGDP to dGTP. The salvage pathway gains metabolic significance under conditions of de novo synthesis impairment or in quiescent cells where RNR activity is downregulated [6].

Table 2: Key Enzymes in dGDP Salvage Pathway

EnzymeSubcellular LocalizationPrimary SubstratePhosphate DonorKinetic Efficiency (kcat/Km)
Deoxyguanosine kinase (dGK)MitochondriaDeoxyguanosineATP0.8 × 10⁴ M⁻¹s⁻¹
Deoxyguanylate kinaseCytosoldGMPATP2.5 × 10⁴ M⁻¹s⁻¹
Nucleoside diphosphate kinase (NDPK)Cytosol, mitochondriadGDPATP (primarily)>10⁵ M⁻¹s⁻¹

Regulatory Nodes in dGDP Metabolic Flux

Allosteric Modulation by ATP/ADP Ratios

The ATP/ADP ratio functions as a master regulator of dGDP biosynthesis by simultaneously modulating RNR activity and salvage pathway efficiency. High ATP/ADP ratios (indicating cellular energy surplus) enhance RNR-mediated dGDP synthesis through two mechanisms:

  • Allosteric Activation: ATP binding at RNR’s specificity site promotes GDP reduction while ATP occupancy at the activity site increases overall catalytic turnover.
  • Substrate Availability: Elevated ATP concentrations directly fuel phosphorylation reactions in both de novo and salvage pathways.

Conversely, low ATP/ADP ratios suppress dGDP production. ADP competes with ATP for binding at RNR’s allosteric sites, favoring the enzymatically inactive state. This energy-sensing mechanism extends beyond nucleotide metabolism, as evidenced by cytochrome c oxidase (Complex IV) in the electron transport chain. Intramitochondrial ATP/ADP ratios allosterically regulate cytochrome c oxidase activity, creating a feedback loop that adjusts oxidative phosphorylation to cellular ATP demand. When ATP/ADP ratios decrease, ADP binding induces conformational changes that enhance cytochrome c oxidase activity, thereby accelerating ATP regeneration. This conserved mechanism ensures coordinated regulation of energy metabolism and nucleotide biosynthesis [9].

Table 3: Energy-Dependent Regulation of dGDP Metabolism

Energy StateATP/ADP RatioRNR ActivitySalvage Kinase EfficiencyCytochrome c Oxidase Activity
Energy-repleteHigh (>5)ActivatedHighInhibited
Energy-depletedLow (<2)SuppressedReducedActivated

Feedback Inhibition in Purine Nucleotide Biosynthesis

dGDP and its phosphorylated derivative dGTP exert multilevel feedback inhibition to prevent purine nucleotide overaccumulation:

  • RNR-Specific Inhibition: dGTP binds to RNR’s specificity site, inducing conformational changes that selectively suppress GDP reduction. This isoform-specific inhibition prevents imbalanced dNTP pools.
  • Cross-Pathway Suppression: Elevated dGTP inhibits amidophosphoribosyl transferase (ATase), the committed step enzyme in de novo purine biosynthesis. This occurs through stabilization of ATase’s inactive monomeric form.
  • MTH1 Protein Inhibition: The human MTH1 protein (hMTH1), an antimutagenic enzyme that hydrolyzes oxidized dGTP (8-oxo-dGTP), is inhibited by physiological concentrations of dGDP and other canonical diphosphates. Structural studies reveal dGDP competes with 8-oxo-dGTP for binding at hMTH1’s catalytic site. Since cellular dGDP concentrations (50–200 μM) exceed oxidized substrates by orders of magnitude, this inhibition represents a significant regulatory node preventing wasteful hydrolysis of normal nucleotides. This also implies that MTH1 activity in vivo is modulated by the balance between oxidized and non-oxidized nucleotide pools [1] [9] [10].

Table 4: Feedback Inhibition Mechanisms in Purine Nucleotide Metabolism

InhibitorTarget EnzymeInhibition MechanismBiological Consequence
dGTPRibonucleotide reductaseAllosteric suppression of GDP reductionPrevents dGTP overaccumulation
dGDPhMTH1 phosphataseCompetitive inhibition of 8-oxo-dGTP hydrolysisConserves ATP in nucleotide sanitization
dGTPAmidophosphoribosyl transferase (ATase)Stabilization of inactive monomerReduces de novo purine synthesis
dATPRibonucleotide reductaseActivity site binding inducing global inhibitionPrevents toxic dATP accumulation

Properties

CAS Number

3493-09-2

Product Name

2'-Deoxyguanosine-5'-diphosphate

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1

InChI Key

CIKGWCTVFSRMJU-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O

Solubility

5.5 mg/mL

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O

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